1-Cyclopropyl-1-(2-methoxyphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H14O2 It is a derivative of cyclopropyl ethanol, where the cyclopropyl group is attached to a phenyl ring substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl magnesium bromide with cyclopropyl carboxaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-1-cyclopropyl ketone.
Reduction: 1-(2-Methoxyphenyl)-1-cyclopropyl alcohol or cyclopropyl benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopropyl ring contribute to its reactivity and ability to interact with enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl ethanol: Similar structure but lacks the cyclopropyl group.
Cyclopropyl benzene: Lacks the methoxy group on the phenyl ring.
1-(2-Methoxyphenyl)-1-propyl ethanol: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol is unique due to the presence of both the methoxy group and the cyclopropyl ring, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(13,9-7-8-9)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTUDJZGQNTETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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